6-cyano-1H-indole-3-carboxylic Acid

Overview

Description

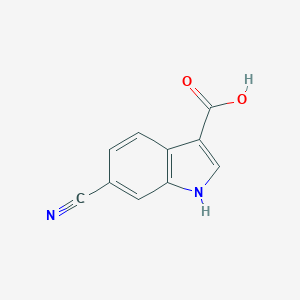

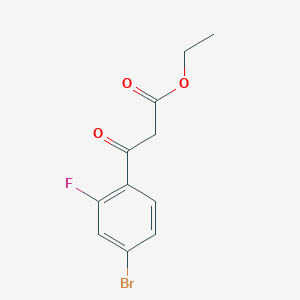

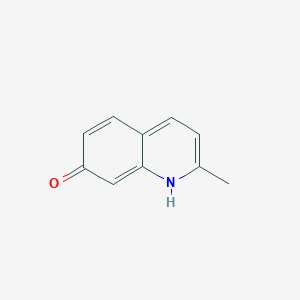

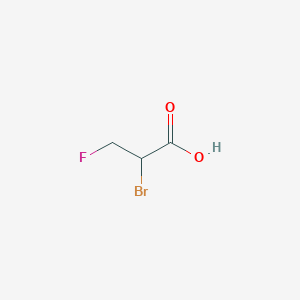

6-Cyano-1H-indole-3-carboxylic Acid is a chemical compound with the molecular formula C10H6N2O2 . It has a molecular weight of 186.17 . It is also known to be an intermediate of Alectinib (C183360), a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor capable of blocking the resistant gatekeeper mutant, which results in reduced cell growth .

Synthesis Analysis

The synthesis of indole derivatives, including 6-cyano-1H-indole-3-carboxylic Acid, has been a subject of research. A series of novel indole-3-carboxylic acid derivatives have been synthesized and evaluated for their herbicidal activity . The synthesis of these derivatives involves various reactions, including C–C and C–N coupling reactions and reductions .

Molecular Structure Analysis

The molecular structure of 6-cyano-1H-indole-3-carboxylic Acid has been studied using various techniques such as gas chromatography with high-resolution mass spectrometry (GC-HRMS), ultra-high-performance liquid chromatography in combination with high-resolution tandem mass spectrometry (UHPLC-HRMS), nuclear magnetic resonance spectroscopy (NMR), and Fourier transform infrared spectroscopy .

Physical And Chemical Properties Analysis

6-Cyano-1H-indole-3-carboxylic Acid is a solid substance . It has a molecular weight of 186.17 g/mol . The compound has a topological polar surface area of 76.9 Ų and a complexity of 294 .

Scientific Research Applications

Cancer Treatment

Indole derivatives, including those related to 6-cyano-1H-indole-3-carboxylic Acid, have been increasingly recognized for their potential in treating cancer cells. Their biological activity against various types of cancer has been a subject of significant interest in recent years .

Microbial Inhibition

These compounds also show promise in combating microbes, contributing to the development of new antimicrobial agents .

Treatment of Disorders

Indole derivatives are being studied for their efficacy in treating different types of disorders within the human body, highlighting their versatility in medical applications .

Synthesis Material

6-cyano-1H-indole-3-carboxylic Acid is used as a raw material in synthesis processes, particularly in the creation of various biologically active derivatives .

Anti-HIV Activity

Novel indolyl derivatives have been synthesized and investigated for their potential as anti-HIV agents through molecular docking studies .

Anti-Hepatic Activities

Derivatives of indole carboxylates have been prepared and studied for their anti-hepatic activities, showcasing the compound’s potential in liver disease treatment .

Herbicidal Activity

Indole-3-carboxylic acid derivatives have been designed and synthesized to act as antagonists to the auxin receptor protein TIR1, indicating their use in developing herbicides .

Plant Pathogen Defense

In the realm of agriculture, indolic secondary metabolites derived from indole carboxylic acids play a crucial role in defending cruciferous plants against pathogens .

Mechanism of Action

Target of Action

The primary target of 6-cyano-1H-indole-3-carboxylic Acid is xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and xanthine to uric acid .

Mode of Action

The compound interacts with its target, XO, by inhibiting its activity . This interaction results in a decrease in the production of uric acid, which can be beneficial in conditions such as gout, where there is an overproduction of uric acid .

Biochemical Pathways

The compound affects the purine catabolism pathway by inhibiting the activity of XO . This results in a decrease in the production of uric acid, thereby affecting the downstream effects associated with the accumulation of uric acid, such as the formation of urate crystals in gout .

Result of Action

The inhibition of XO by 6-cyano-1H-indole-3-carboxylic Acid results in a decrease in the production of uric acid . This can have significant molecular and cellular effects, particularly in conditions such as gout, where the overproduction of uric acid leads to the formation of urate crystals in joints and other tissues, causing inflammation and pain .

Safety and Hazards

6-Cyano-1H-indole-3-carboxylic Acid is considered hazardous . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Relevant Papers

The relevant papers retrieved include studies on the design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives , the synthesis and reactions of 1H-indole-3-carboxylic acid , and the bioconversion of biologically active indole derivatives . These papers provide valuable insights into the chemistry and potential applications of 6-cyano-1H-indole-3-carboxylic Acid and related compounds.

properties

IUPAC Name |

6-cyano-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-4-6-1-2-7-8(10(13)14)5-12-9(7)3-6/h1-3,5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYXDZPCHOTIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442697 | |

| Record name | 6-cyano-1H-indole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174500-88-0 | |

| Record name | 6-cyano-1H-indole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)

![Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate](/img/structure/B176238.png)